molecular formula C3H10NO3P B092572 1-Aminopropylphosphonic acid CAS No. 16606-64-7

1-Aminopropylphosphonic acid

Cat. No. B092572
CAS RN: 16606-64-7
M. Wt: 139.09 g/mol
InChI Key: DELJNDWGTWHHFA-UHFFFAOYSA-N
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Description

1-Aminopropylphosphonic acid is a compound with the empirical formula C3H10NO3P . It has a molecular weight of 139.09 .


Synthesis Analysis

Aminomethylenephosphonic acids, which include 1-Aminopropylphosphonic acid, have several synthesis routes . The most common one is in two distinct steps, synthesizing first the ester derivative, then hydrolyzed .


Molecular Structure Analysis

The molecular structure of 1-Aminopropylphosphonic acid can be represented by the SMILES string CCC(N)P(O)(O)=O . The InChI representation is 1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) .

Scientific Research Applications

  • Adhesion Promoter in Polymer/Aluminium Interfaces : Aminopropylphosphonic acid is used as a bi-functional adhesion promoter between aluminium alloy and epoxy amine adhesive. It forms densely packed monolayers on aluminium, aiding in adhesion and inhibiting filiform corrosion (Wapner, Stratmann, & Grundmeier, 2008).

  • Synthesis Methodology : Research has been conducted on new synthesis methods for γ-Aminopropylphosphonic acid, which is important for developing more efficient and scalable production processes (Mastryukova, Lazareva, & Perekalin, 1971).

  • Calorimetric Studies in Aqueous Solutions : The enthalpies of solution of various aminophosphonic acids, including 1-aminopropylphosphonic acid, have been measured in water and aqueous urea solutions. This research is crucial for understanding the thermodynamic properties of these compounds (Pałecz, Grala, & Kudzin, 2014).

  • Biodegradation by Pseudomonas aeruginosa : 3-Aminopropylphosphonic acid can be used as a phosphorus source by Pseudomonas aeruginosa, undergoing biodegradation through the cleavage of the C-P bond (Cassaigne, Lacoste, & Neuzil, 1976).

  • Antitumor Activity in Medicinal Chemistry : Amino phosphonic acid derivatives of vinblastine, including 1-aminopropylphosphonic acid derivatives, have shown promising antitumor activity and inhibit tubulin polymerization in vitro (Lavielle et al., 1991).

  • Optically Active Synthesis for Medicinal Applications : Methods have been developed for the asymmetric synthesis of 1-amino-1-alkyl phosphonic acids, which have high enantiomeric purity and good yield. This is significant for the production of optically active pharmaceuticals (Yuan, Li, & Wang, 2000).

  • Environmental Bacterial Utilization : An environmental bacterial isolate can utilize 3-aminopropylphosphonic acid as a sole nitrogen source, indicating a potential role in bioremediation or natural phosphorus cycling (McMullan & Quinn, 1993).

Safety and Hazards

1-Aminopropylphosphonic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-aminopropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJNDWGTWHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864694
Record name Ampropylfos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopropylphosphonic acid

CAS RN

14047-23-5
Record name Ampropylfos [INN]
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Record name NSC-133879
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Record name Ampropylfos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, (1-aminopropyl)-
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Record name AMPROPYLFOS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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